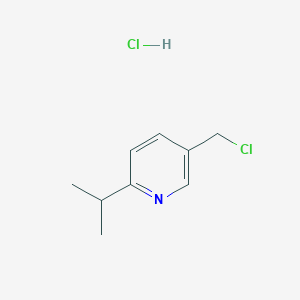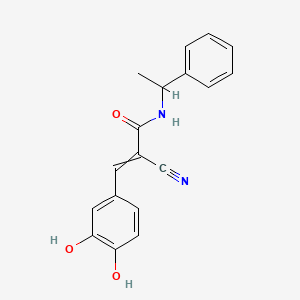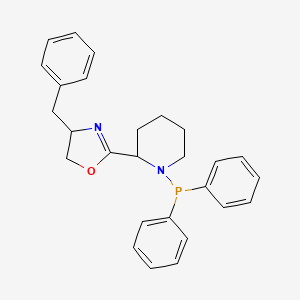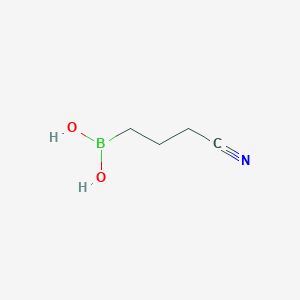![molecular formula C13H10N2O6S B12505033 1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-{[(2-CARBOXYTHIOPHÈNE-3-YL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE est un composé organique complexe comportant un cycle thiophène et un cycle pyridine, tous deux fonctionnalisés par des groupes acide carboxylique
Méthodes De Préparation
La synthèse de l’acide 1-{[(2-CARBOXYTHIOPHÈNE-3-YL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par cyclisation de précurseurs appropriés en milieu acide.
Fonctionnalisation du cycle thiophène : Le cycle thiophène est ensuite fonctionnalisé par un groupe carboxyle par réaction d’acylation de Friedel-Crafts.
Formation du cycle pyridine : Le cycle pyridine est synthétisé séparément, souvent par synthèse de pyridine de Hantzsch.
Couplage des cycles : Les cycles thiophène et pyridine sont couplés par une réaction de condensation, généralement en utilisant un intermédiaire chlorure de carbamoyle.
Fonctionnalisation finale : Le produit final est obtenu en introduisant les groupes acide carboxylique par des réactions d’oxydation.
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais elles sont optimisées pour une synthèse à grande échelle, y compris l’utilisation de réacteurs à écoulement continu et de systèmes automatisés afin de garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
L’acide 1-{[(2-CARBOXYTHIOPHÈNE-3-YL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction à l’aide d’agents comme l’hydrure de lithium et d’aluminium peuvent convertir les acides carboxyliques en alcools.
Condensation : Le composé peut participer à des réactions de condensation avec des amines pour former des amides ou avec des alcools pour former des esters.
Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases, les oxydants et les réducteurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
L’acide 1-{[(2-CARBOXYTHIOPHÈNE-3-YL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement des maladies inflammatoires et du cancer.
Industrie : Le composé est utilisé dans le développement de matériaux avancés, tels que les polymères conducteurs et les semi-conducteurs organiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-{[(2-CARBOXYTHIOPHÈNE-3-YL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, en modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, réduisant ainsi l’inflammation. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et font l’objet de recherches continues.
Comparaison Avec Des Composés Similaires
L’acide 1-{[(2-CARBOXYTHIOPHÈNE-3-YL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE peut être comparé à des composés similaires tels que :
Acide thiophène-2-carboxylique : Un dérivé de thiophène plus simple avec des propriétés chimiques similaires, mais dépourvu du cycle pyridine.
Acide pyridine-3-carboxylique : Un dérivé de pyridine plus simple avec des propriétés chimiques similaires, mais dépourvu du cycle thiophène.
Acide 2-aminothiophène-3-carboxylique : Un dérivé de thiophène avec un groupe amino, qui peut subir des réactions chimiques différentes par rapport au groupe carbamoyle.
L’unicité de l’acide 1-{[(2-CARBOXYTHIOPHÈNE-3-YL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE réside dans sa combinaison des cycles thiophène et pyridine, qui confère des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C13H10N2O6S |
|---|---|
Poids moléculaire |
322.30 g/mol |
Nom IUPAC |
1-[2-[(2-carboxythiophen-3-yl)amino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-9(14-8-3-4-22-11(8)13(20)21)6-15-5-7(12(18)19)1-2-10(15)17/h1-5H,6H2,(H,14,16)(H,18,19)(H,20,21) |
Clé InChI |
FKVDMTITTSSFOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1C(=O)O)CC(=O)NC2=C(SC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)



![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)

![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
